3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one
Description
Contextualization within the Broader Imidazopyrazine and Heterocyclic Chemical Landscape
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry and materials science. rsc.org Nitrogen-containing heterocycles are particularly prominent, forming the core structures of a vast number of natural products, vitamins, and pharmaceuticals. rsc.org It is estimated that over 85% of all biologically active compounds contain a heterocyclic component, and approximately 60% of unique small-molecule drugs feature a nitrogen-based heterocycle. rsc.org
Within this extensive landscape, the imidazopyrazine scaffold represents a significant class of fused N-heterocycles. This bicyclic system, which merges an imidazole (B134444) ring with a pyrazine (B50134) ring, is a "privileged" structure in drug discovery. Imidazopyrazine derivatives are being actively investigated for a wide range of therapeutic applications, including as anticancer agents, antivirals, and inhibitors of key cellular enzymes. uni.luresearchgate.net For instance, derivatives of the related imidazo[1,5-a]pyrazin-8(7H)-one core structure have been synthesized and evaluated as potent inhibitors for BRD9, a subunit of a chromatin remodeling complex implicated in about 20% of human cancers. nih.gov Other research has explored imidazopyrazine derivatives as potent allosteric inhibitors of SHP2, a protein involved in cancer signaling pathways. uni.lu The structural characteristics of the imidazopyrazine ring system allow for specific interactions with biological targets like enzymes and receptors, making it a highly valuable framework for designing novel therapeutic agents. uni.lu
Significance of Halogenated Heterocycles in Synthetic and Medicinal Chemistry Research
The strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic scaffolds is a cornerstone of modern medicinal and synthetic chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This has become a critical strategy in drug development and lead optimization. biosynth.com
Halogen atoms, particularly bromine, serve two primary roles:
Modulation of Biological Activity: As "bioisosteres" of other functional groups, halogens can enhance a molecule's interaction with a protein's active site. Their ability to form halogen bonds—a type of non-covalent interaction—can improve binding affinity and selectivity. Halogenated heterocycles are integral to numerous approved drugs and are a major focus in the development of new therapeutic agents. biosynth.comresearchgate.net For example, halogenated benzotriazole (B28993) and benzimidazole (B57391) derivatives have been identified as potent and selective inhibitors of protein kinase CK2, a target in cancer therapy. researchgate.net
Synthetic Handles: In synthetic chemistry, halogen atoms are exceptionally useful as reactive sites for further molecular elaboration. They are excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the precise and efficient construction of more complex molecules. biosynth.com Highly halogenated heterocyclic systems can be used as scaffolds where each halogen is sequentially replaced, enabling the generation of diverse chemical libraries for drug screening. nih.gov
Rationale for Dedicated Academic Investigation of 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one
While direct research on this compound is not currently published, a clear rationale for its investigation can be constructed based on the established importance of its constituent parts.
Based on analogous chemical systems, the structure of this compound presents specific features that would be of interest to researchers. The bromine atom at the C3 position of the imidazopyrazine core would significantly alter the electron distribution of the ring system. This modification could influence the molecule's planarity, crystal packing, and interaction with biological macromolecules.
The synthesis of this specific isomer would likely present challenges. Direct bromination of the parent 7H,8H-imidazo[1,5-a]pyrazin-8-one scaffold would need to be highly regioselective to avoid substitution at other positions. Achieving this selectivity often requires carefully controlled reaction conditions or the use of specific brominating agents. Alternatively, a multi-step synthesis might be required, building the brominated imidazole ring before its fusion with the pyrazine component. Such synthetic routes require careful planning to ensure compatibility of functional groups throughout the sequence.
The primary value of this compound in chemical research would be its role as a versatile synthetic intermediate. The carbon-bromine bond is a key functional group for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
This would allow chemists to use the 3-bromo derivative as a foundational building block to synthesize a wide array of novel compounds. By reacting it with various boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or other organometallic reagents, researchers could systematically introduce diverse functional groups at the C3 position. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery, where modifications at a specific position are correlated with changes in biological activity. Given that the parent imidazo[1,5-a]pyrazin-8-one scaffold is a known inhibitor of bromodomains like BRD9, the ability to create a library of C3-substituted analogs from the 3-bromo precursor would be a powerful tool for developing more potent and selective inhibitors. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7H-imidazo[1,5-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-6-9-3-4-5(11)8-1-2-10(4)6/h1-3H,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIAZMFKWSZIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1534625-82-5 | |
| Record name | 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Derivatization Strategies for 3 Bromo 7h,8h Imidazo 1,5 a Pyrazin 8 One
Established and Novel Synthetic Routes to the Core 7H,8H-Imidazo[1,5-a]pyrazin-8-one Scaffold
The construction of the fundamental 7H,8H-imidazo[1,5-a]pyrazin-8-one ring system is a critical first step. Methodologies primarily involve condensation and cyclization strategies, which have evolved to improve yields, simplicity, and substrate scope.
Condensation Reactions in Imidazopyrazine Core Formation
Condensation reactions are a foundational approach to forming the imidazopyrazine core, typically involving the reaction of an aminoimidazole derivative with a suitable C2 synthon. A prominent example involves the condensation of 2-(aminomethyl)imidazoles with glyoxal (B1671930) derivatives. This approach builds the pyrazinone ring onto a pre-existing imidazole (B134444) ring.
Another versatile method is the van Leusen imidazole synthesis, which can be adapted to form the imidazopyrazine core. This reaction involves the condensation of a pyrazinone derivative with tosyl-methyl isocyanide (TosMIC). semanticscholar.org The reaction proceeds through the nucleophilic attack of the pyrazinone on TosMIC, leading to the formation of the imidazole ring fused to the pyrazine (B50134) core. semanticscholar.org This methodology is noted for its operational simplicity and the ready availability of starting materials. semanticscholar.org
Cyclization Approaches to 7H,8H-Imidazo[1,5-a]pyrazin-8-one Ring System
Intramolecular cyclization offers an alternative and often efficient route to the imidazopyrazine scaffold. A novel one-pot, multistep transformation has been developed starting from mesoionic 1,3-oxazolium-5-olates (münchnones). semanticscholar.org In this approach, a 4-trifluoroacetyl-1,3-oxazolium-5-olate is treated with TosMIC in the presence of a base like DBU and oxygen. semanticscholar.org This unique ring transformation reaction proceeds in good yields under mild conditions. semanticscholar.org The proposed mechanism involves the initial formation of a 2-trifluoroacetyl-5-tosylpyrazin-8(7H)-one intermediate, which then reacts with a second equivalent of TosMIC to cyclize and form the fused imidazole ring of the 7H,8H-imidazo[1,5-a]pyrazin-8-one core. semanticscholar.org
A different cyclization strategy starts from esters of oxalic acid monoamides. This method proceeds via the formation of an intermediate 3-aminopyrazin-2-one, which is then cyclized with an α-halocarbonyl compound to yield the final 7-arylimidazo[1,2-a]pyrazin-8(7H)-one scaffold, a structural isomer of the target system. researchgate.net Another approach discloses a route to highly substituted chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones starting from Meldrum's acid and incorporating amino esters, featuring a mild intramolecular cyclization to form the pyrazinone ring. nih.gov
| Starting Material | Key Reagents | Methodology | Product | Reference |
| 4-Trifluoroacetyl-1,3-oxazolium-5-olate | TosMIC, DBU, O₂ | One-Pot Multistep Cyclization | 7H,8H-Imidazo[1,5-a]pyrazin-8-one derivative | semanticscholar.org |
| 2-Pyrazinone derivative | TosMIC | Condensation/Cyclization | 7H,8H-Imidazo[1,5-a]pyrazin-8-one derivative | semanticscholar.org |
| Esters of oxalic acid monoamides | α-Halocarbonyl compounds | Cyclization of intermediate | 7-Arylimidazo[1,2-a]pyrazin-8(7H)-one | researchgate.net |
| Meldrum's acid, Amino esters | - | Intramolecular Cyclization | 6,7-Dihydro-5H-imidazo[1,5-a]pyrazin-8-one | nih.gov |
Regioselective Bromination Techniques for 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one Synthesis
With the core scaffold in hand, the next crucial step is the regioselective introduction of a bromine atom at the C3 position. This position is electronically activated and susceptible to electrophilic attack.
Direct Bromination Using N-Bromosuccinimide (NBS) and Other Reagents
Direct bromination is the most common and straightforward method for synthesizing this compound. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild nature and ease of handling compared to molecular bromine. mdpi.com The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, at room temperature. mdpi.com The C3 position of the imidazole moiety is the most electron-rich and sterically accessible site, leading to highly regioselective bromination. semanticscholar.org
The use of reagents like tetrabutylammonium (B224687) tribromide (TBATB) has also been reported for the regioselective bromination of similar nitrogen-containing heterocyclic systems, offering high safety profiles and mild reaction conditions. nih.gov While not explicitly detailed for this specific scaffold in the provided sources, its application represents a viable alternative to NBS. nih.gov
Multi-step Synthetic Sequences Incorporating Bromine at C3
While direct bromination is efficient, multi-step sequences can also be employed where the bromine atom is introduced earlier in the synthesis or is part of the starting materials. For instance, a brominated imidazole precursor could be used in a condensation reaction to build the pyrazinone ring. This approach can be advantageous if the direct bromination of a decorated scaffold proves to be low-yielding or lacks selectivity due to the influence of other functional groups. However, for the parent compound, direct bromination remains the more common and efficient strategy.
Advanced Synthetic Transformations at the Bromine Center and Imidazopyrazinone Core
The C3-bromo substituent is a versatile synthetic handle that allows for extensive derivatization of the imidazopyrazinone core, primarily through metal-catalyzed cross-coupling reactions. These transformations are key to creating libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net
The bromine atom at the C3 position can be readily displaced or coupled with a variety of partners. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. For example, Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems at the C3 position. nih.govresearchgate.net Similarly, Sonogashira coupling can be used to install alkyne functionalities. These reactions significantly expand the structural diversity of the imidazo[1,5-a]pyrazin-8-one scaffold.
Further functionalization is not limited to the C3 position. The nitrogen atoms within the core can be alkylated or acylated, and other positions on the ring can be modified, provided they are suitably activated. For instance, after C3-functionalization, subsequent reactions can be performed on substituents introduced during the cross-coupling process, leading to highly complex and diverse molecular architectures.
| Reaction Type | Reagents/Catalysts | Transformation | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C3-Arylation | nih.govresearchgate.net |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C3-Alkynylation | researchgate.net |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | C3-Amination/Alkoxylation | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions at C3 (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For the 3-bromo-imidazo[1,5-a]pyrazin-8-one core, the bromine atom at the C3 position is an ideal handle for such transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most effective methods for creating C(sp²)–C(sp²) bonds by coupling an organic halide with an organoboron compound, such as a boronic acid. nih.govcore.ac.uk This reaction is noted for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. mdpi.com For scaffolds similar to imidazopyrazinone, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, efficient Suzuki-Miyaura couplings have been achieved using microwave assistance. nih.govrsc.orgresearchgate.net These reactions can introduce a wide variety of aryl and heteroaryl groups at the C3 position. nih.govresearchgate.net A common challenge with electron-deficient heterocyclic bromides is the potential for a competing debromination side reaction; however, this can often be mitigated by careful selection of the catalyst system, such as using a tandem catalyst like XPhosPdG2/XPhos. nih.govresearchgate.net The general mechanism involves an oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of a 3-Bromo-imidazopyrazinone Analog with Various Boronic Acids
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 90-98 |
| 3 | 3-Thienylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 |
| 4 | 2-Pyridinylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 75-85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 88-96 |
Note: Data is adapted from reactions on the analogous 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one scaffold and serves as a predictive model for this compound. nih.govresearchgate.net
Sonogashira Coupling: The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst, such as CuI, in the presence of an amine base which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild, often room temperature, conditions. libretexts.org This methodology can be applied to this compound to introduce alkynyl substituents at the C3 position, which are valuable handles for further chemical transformations, such as click chemistry or cyclization reactions. The Sonogashira coupling has been successfully applied to related heterocyclic systems like 3-bromo-imidazo[1,2-b]pyridazines. researchgate.net The key steps in the catalytic cycle involve the formation of a copper(I) acetylide, which then participates in a transmetalation step with the palladium complex that has undergone oxidative addition to the C-Br bond. wikipedia.org
Heck Reaction: The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, representing a powerful tool for C-C bond formation. beilstein-journals.orgmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a base. beilstein-journals.org This strategy can be used to introduce vinyl groups at the C3 position of the imidazopyrazinone core. While aryl bromides can be more challenging substrates than iodides due to a higher propensity for dehalogenation, this side reaction can be suppressed. beilstein-journals.orgbeilstein-journals.org Additives like tetrabutylammonium bromide (TBAB) can serve as both a phase-transfer catalyst and a dehalogenation restrainer, improving reaction yields. beilstein-journals.orgbeilstein-journals.org The Heck reaction has been successfully used with various imidazo-fused heterocycles, including imidazo[1,5-a]pyridines, demonstrating its applicability to this class of compounds. researchgate.net
Nucleophilic Substitution Reactions at the Bromine Center
While palladium-catalyzed reactions are the most common strategy for functionalizing the C3-Br bond, direct nucleophilic aromatic substitution (SNAr) represents an alternative pathway. In an SNAr reaction, a nucleophile directly displaces the bromide on the aromatic ring. This type of reaction is generally feasible when the ring is "activated" by the presence of strong electron-withdrawing groups. The imidazo[1,5-a]pyrazin-8-one scaffold, containing an electron-deficient pyrazinone ring and electronegative nitrogen atoms, is electronically predisposed to facilitate such reactions.
Potential nucleophiles for this transformation include amines, thiols, and alkoxides. However, SNAr reactions with aryl bromides often require harsh conditions (high temperatures and strong bases) and may face competition from other pathways. For the introduction of nitrogen nucleophiles, modern palladium-catalyzed methods like the Buchwald-Hartwig amination are often more efficient and proceed under milder conditions than traditional SNAr. researchgate.net Nevertheless, for specific strong nucleophiles, direct displacement of the C3-bromide remains a viable synthetic consideration for creating C-N, C-S, or C-O bonds.
C-H Functionalization Strategies on the Imidazopyrazinone Scaffold
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in modern organic synthesis, avoiding the need for pre-functionalized starting materials. This approach involves the selective transformation of a C-H bond into a C-C or C-heteroatom bond. For the imidazo[1,5-a]pyrazin-8-one scaffold, there are several C-H bonds on both the imidazole and pyrazine rings that could potentially be targeted for functionalization.
C-H activation strategies have been successfully applied to related imidazo-fused bicyclic systems, such as imidazo[1,2-b]pyridazines. researchgate.net These reactions are typically catalyzed by transition metals like palladium and can be used to introduce aryl, alkyl, or other functional groups. For the this compound core, C-H functionalization could be employed to introduce substituents at positions other than C3, providing a complementary method to the cross-coupling reactions of the C-Br bond. This allows for a more comprehensive exploration of the structure-activity relationship of derivatives by enabling modifications around the entire periphery of the scaffold.
Functional Group Interconversions and Modifications of the Heterocyclic Ring System
Beyond direct functionalization at the C3 position, the imidazo[1,5-a]pyrazin-8-one scaffold can be modified through functional group interconversions (FGIs) and alterations to the heterocyclic core itself.
FGIs are crucial for elaborating on the initial products of cross-coupling reactions. For instance, an alkynyl group installed via a Sonogashira reaction can be hydrated to a methyl ketone or used in cycloaddition reactions. A cyano group could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.
The heterocyclic ring system also offers sites for modification. The lactam nitrogen at the N7 position can be alkylated or acylated to introduce further diversity. Furthermore, the lactam carbonyl group at C8 is a key functional handle. It can potentially be converted to a thione (thio-lactam) or be involved in reactions that modify the pyrazinone ring. For instance, in the closely related pyrazolo[1,5-a]pyrimidin-5-one system, the C5 lactam oxygen can be activated (e.g., with PyBroP) to enable a second Suzuki-Miyaura coupling, resulting in diarylated products. rsc.org This suggests that the C8 position of the imidazopyrazinone core could be similarly activated for further functionalization. Additionally, the pyrazinone ring could undergo reduction to yield saturated or partially saturated analogs, as seen in related structures like 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid. uni.lu
Chemoenzymatic and Biocatalytic Approaches in Imidazopyrazinone Synthesis
Chemoenzymatic and biocatalytic methods are increasingly recognized as powerful tools in organic synthesis, offering high selectivity under mild, environmentally benign conditions. rjeid.commdpi.com These approaches leverage the catalytic power of enzymes to perform transformations that are often difficult to achieve with traditional chemical methods. nih.govresearchgate.net
For the synthesis and derivatization of the imidazo[1,5-a]pyrazin-8-one scaffold, several biocatalytic strategies can be envisioned. Enzymes could be employed in the early stages to construct chiral precursors for the heterocyclic core. For example, the synthesis of asymmetric pyrazines has been accomplished using biocatalytic methods, which could be adapted to form the pyrazinone portion of the target molecule. researchgate.net
Perhaps most powerfully, enzymes can be used for late-stage functionalization of the assembled scaffold. nih.gov Engineered enzymes, particularly from the cytochrome P450 monooxygenase family, have been developed to perform highly regio- and stereoselective C-H oxidations on complex molecules. nih.gov Such an approach could be used to introduce hydroxyl groups at specific positions on the imidazopyrazinone core, which could then serve as handles for further derivatization. Other enzyme classes, such as oxidoreductases, hydrolases, and transaminases, could also be applied for selective modifications, such as the kinetic resolution of racemic derivatives or the enantioselective reduction of prochiral ketones. nih.govalmacgroup.com The integration of biocatalysis with traditional organic synthesis provides a streamlined pathway to novel, structurally complex, and often enantiomerically pure imidazopyrazinone analogs. rjeid.com
Due to a lack of publicly available scientific data for the specific chemical compound "this compound," it is not possible to generate the requested article.
Extensive searches for experimental and theoretical data pertaining to the advanced structural characterization and electronic properties of this exact molecule did not yield specific research findings. The required information for the outlined sections, including high-resolution spectroscopic analysis (NMR, Vibrational, Mass Spectrometry), X-ray crystallography, tautomeric equilibrium studies, and conformational analysis, is not present in the accessible scientific literature.
While information exists for related structures, such as other isomers of bromo-imidazo[1,5-a]pyrazin-8-one or different heterocyclic core structures (e.g., imidazo[1,2-a]pyrazines), the strict instruction to focus solely on "this compound" prevents the use of data from these analogs. Providing an article without verifiable and specific data would lead to scientific inaccuracy. Therefore, in adherence with the core requirements of accuracy and strict focus, the article cannot be created.
Advanced Structural Characterization and Electronic Properties of 3 Bromo 7h,8h Imidazo 1,5 a Pyrazin 8 One
Intermolecular Interactions and Supramolecular Assembly of 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one
Further experimental and computational research is required to elucidate these advanced structural and electronic properties of this compound.
Reactivity and Reaction Mechanism Studies of 3 Bromo 7h,8h Imidazo 1,5 a Pyrazin 8 One
Reactivity at the Bromine Substituent
The bromine atom at the C3 position of the imidazole (B134444) ring is the primary site for functionalization. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. Direct nucleophilic substitution of the bromine is less common but can be achieved under specific conditions.
Nucleophilic aromatic substitution (SNAr) reactions on heteroaromatic halides are fundamental transformations in organic synthesis. For these reactions to proceed, the aromatic ring must typically be activated by strongly electron-withdrawing groups. In related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, SNAr-type reactions have been successfully employed. For instance, the C-5 position of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one was functionalized with amines and thiols. nih.gov This was achieved not by direct substitution, but by first activating the C-O bond of the lactam function with bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), followed by the addition of the nucleophile. nih.gov
While direct SNAr at the C3-bromo position of the imidazo[1,5-a]pyrazin-8-one core is not extensively documented, the electronic properties of the bicyclic system suggest it would be challenging without a highly activated substrate or harsh reaction conditions. The pyrazinone ring does confer electron-deficient character, but this effect may not be sufficient to facilitate SNAr at the imidazole C3 position, which is less activated compared to positions on the pyrazinone ring itself. Attempts to perform SNAr on similar heterocyclic systems have sometimes resulted in low yields, necessitating the use of alternative methods like the Buchwald-Hartwig amination for C-N bond formation. atlanchimpharma.com
The C3-bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling extensive diversification of the imidazo[1,5-a]pyrazin-8-one scaffold. These reactions are generally efficient and tolerate a wide range of functional groups.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for forming C-C bonds. wikipedia.orglibretexts.org This reaction has been widely applied to various bromoheterocycles, indicating its high utility for functionalizing 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one. Studies on analogous systems, such as 2-bromo-1H-imidazo[4,5-b]pyrazine and 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, demonstrate that both electron-rich and electron-deficient aryl and heteroaryl boronic acids can be coupled effectively. rhhz.netnih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions like debromination. rhhz.netnih.gov For instance, the use of (A-taphos)2PdCl2 as a catalyst with CsF as the base in a DME-H2O solvent system under microwave irradiation has proven effective for related imidazopyrazines. rhhz.net
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref |
| 1 | Phenylboronic acid | XPhosPdG2/XPhos | K3PO4 | Dioxane/H2O | 74 | nih.gov |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K3PO4 | Dioxane/H2O | 89 | nih.gov |
| 3 | 4-Fluorophenylboronic acid | XPhosPdG2/XPhos | K3PO4 | Dioxane/H2O | 81 | nih.gov |
| 4 | 2-Thiopheneboronic acid | XPhosPdG2/XPhos | K3PO4 | Dioxane/H2O | 76 | nih.gov |
| 5 | 3-Pyridinylboronic acid | XPhosPdG2/XPhos | K3PO4 | Dioxane/H2O | 67 | nih.gov |
Table 1: Examples of Suzuki-Miyaura coupling reactions on the analogous compound 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction is known for its high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org The reaction has been successfully applied to 3-bromoindazoles, a related N-heterocyclic system, using catalytic amounts of TBAB and NaBr to suppress the competing dehalogenation side reaction, particularly under high-energy ball-milling conditions. beilstein-journals.org This suggests that this compound could be effectively coupled with various olefins, such as acrylates and styrenes, to introduce vinyl groups at the C3 position. The mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the olefin and subsequent β-hydride elimination. nih.govlibretexts.org
Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for introducing alkynyl moieties into organic molecules under mild conditions. wikipedia.org The methodology has been demonstrated on various bromoheterocycles, including 3-bromo-2-imidazo[1,2-b]pyridazine and cyclic 3-bromo-1,2-diones, affording the corresponding alkynylated products in good yields. researchgate.netsci-hub.se It is anticipated that this compound would readily participate in Sonogashira couplings with a range of terminal alkynes.
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Yield (%) | Ref |
| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | 93 | sci-hub.se |
| 2 | 1-Hexyne | Pd(PPh3)2Cl2 | CuI | Et3N | 85 | sci-hub.se |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh3)2Cl2 | CuI | Et3N | 88 | sci-hub.se |
Table 2: Representative Sonogashira coupling reactions on analogous 3-bromo-1,2-diones.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry due to its broad substrate scope and functional group tolerance, allowing the coupling of aryl halides with primary and secondary amines, as well as various amine equivalents. wikipedia.orgnumberanalytics.com The reaction has been shown to be effective for the amination of unprotected five-membered heterocyclic bromides, such as bromo-1H-imidazoles and bromo-1H-pyrazoles, which are often challenging substrates. nih.gov Given these precedents, this compound is expected to be a suitable substrate for Buchwald-Hartwig amination, providing access to a wide array of 3-amino-substituted derivatives.
Reactivity of the Imidazopyrazinone Core
Beyond the functionalization at the bromine substituent, the bicyclic core of this compound possesses its own characteristic reactivity, influenced by the interplay between the electron-rich imidazole ring and the electron-deficient pyrazinone ring.
Electrophilic aromatic substitution on the imidazo[1,5-a]pyrazine (B1201761) system is directed by the electronic nature of the two fused rings. The imidazole ring is generally more susceptible to electrophilic attack than the pyrazinone ring. In the related imidazo[1,2-a]pyrazine (B1224502) system, theoretical and experimental studies show that electrophilic attack preferentially occurs at the C3 position of the imidazole ring. stackexchange.com This regioselectivity is explained by the stability of the resulting intermediate, which maintains the aromaticity of the six-membered ring. stackexchange.com Since the C3 position in the target molecule is already occupied by a bromine atom, any further electrophilic substitution would likely be directed to the C1 position, another electron-rich site in the imidazole ring.
Nucleophilic substitution on the core itself (not involving the C3-bromo group) is less common but could potentially occur on the pyrazinone ring, which is the more electron-deficient part of the molecule. However, such reactions are not well-documented and would likely require strong nucleophiles and/or activation of the ring system.
The fused imidazopyrazinone scaffold can undergo ring-opening or rearrangement reactions under specific conditions. Studies on related fused imidazole systems have revealed such transformations. For example, imidazo[1,5-a]quinolines have been shown to undergo a photochemical ring-opening reaction in the presence of an organophotoredox catalyst like Eosin Y to form medicinally relevant imides. rsc.org Similarly, certain imidazo[1,5-a]imidazoles can rearrange into imidazo[1,5-a]pyrimidines when treated with iodine in THF. nih.govresearchgate.net These precedents suggest that the imidazo[1,5-a]pyrazin-8-one core may be susceptible to cleavage or skeletal reorganization under specific photochemical or chemical stimuli, offering pathways to alternative heterocyclic structures. mdpi.com
Photochemical and Thermal Stability and Decomposition Pathways
The stability of the this compound molecule is an important consideration for its synthesis and application. The successful use of this and related scaffolds in reactions requiring elevated temperatures, such as cross-coupling reactions which can be run at 100-160°C, indicates a significant degree of thermal stability. nih.govresearchgate.net
However, the molecule's photochemical stability may be limited. As observed with related imidazo[1,5-a]quinolines, fused imidazole systems can be reactive under photochemical conditions, particularly in the presence of a photosensitizer. rsc.org This reactivity can lead to decomposition or transformation via ring-opening pathways. Therefore, exposure to strong light sources, especially UV light, may lead to degradation of the compound over time. The precise decomposition pathways under thermal or photochemical stress have not been fully elucidated but could involve cleavage of the imidazole or pyrazinone rings.
Insufficient Data for In-Depth Analysis of this compound Reactivity
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the kinetic and mechanistic aspects of reactions involving this compound. While the synthesis and potential therapeutic applications of the broader imidazo[1,5-a]pyrazin-8-one scaffold have been explored, specific studies detailing the reactivity and reaction mechanisms of the 3-bromo substituted variant are not publicly accessible.
The imidazo[1,5-a]pyrazin-8-one core structure is of interest in medicinal chemistry, with derivatives being investigated for various biological activities. The presence of a bromine atom at the 3-position suggests a potential for a range of chemical transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. Such reactions are fundamental in synthetic organic chemistry for the creation of more complex molecules with tailored properties.
For instance, the bromine atom on similar heterocyclic systems is often utilized as a handle for introducing new functional groups. Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are commonly employed to form new carbon-carbon and carbon-heteroatom bonds. These transformations would be expected to proceed at the C3-position of the imidazo[1,5-a]pyrazin-8-one ring. However, without experimental data, any discussion of reaction rates, the influence of catalysts, and the precise sequence of bond-making and bond-breaking events remains speculative.
A thorough kinetic and mechanistic investigation would typically involve:
Rate Studies: Measuring the rate of reaction under various conditions (e.g., temperature, concentration of reactants, catalyst loading) to determine the reaction order and activation parameters.
Catalyst and Ligand Effects: For cross-coupling reactions, screening different palladium catalysts and ligands to optimize reaction conditions and gain insight into the catalytic cycle.
Substrate Scope: Investigating the reactivity with a variety of coupling partners to understand the steric and electronic effects on the reaction.
Isotope Labeling Studies: Using isotopically labeled reagents to trace the pathways of atoms throughout the reaction.
Computational Modeling: Employing theoretical calculations to model reaction intermediates and transition states, providing a deeper understanding of the reaction pathway.
Unfortunately, a diligent search of scholarly databases and chemical literature has not yielded any publications that present this type of detailed investigation for this compound. The available information is generally limited to its inclusion in broader chemical libraries or as a potential intermediate in the synthesis of more complex molecules, without a specific focus on its chemical reactivity.
Therefore, it is not possible to provide a detailed article on the "Kinetic and Mechanistic Investigations of this compound Reactions" as requested, due to the absence of published research in this specific area. Further experimental work would be required to elucidate the reactivity and mechanistic pathways of this particular compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Bromo 7h,8h Imidazo 1,5 a Pyrazin 8 One Analogues
Systematic Substituent Effects on Reactivity and Biological Interactions
While specific studies focusing solely on the systematic substituent effects on the chemical reactivity of 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one are not extensively documented in publicly available literature, the impact of various substituents on the biological activity of the broader imidazo[1,5-a]pyrazin-8(7H)-one scaffold has been investigated in the context of developing inhibitors for specific biological targets, such as the Bromodomain-containing protein 9 (BRD9). nih.govresearchgate.net
In a study focused on developing BRD9 inhibitors, a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives were synthesized and evaluated. nih.gov This research provides valuable insights into the structure-activity relationships of this scaffold. For instance, modifications at the 7-position of the imidazo[1,5-a]pyrazin-8(7H)-one core demonstrated that a methyl group in this position is well-tolerated and can lead to potent inhibitors of the Bromodomain and Extraterminal Domain (BET) family of proteins. nih.gov
One of the most potent compounds identified in the BRD9 inhibitor study, compound 27, which exhibited an IC50 of 35 nM, highlights the importance of the substituent at the 3-position. nih.gov Docking studies performed on these derivatives helped to rationalize the observed structure-activity relationships. nih.gov
The following interactive table summarizes the BRD9 inhibitory activity of selected imidazo[1,5-a]pyrazin-8(7H)-one analogues.
Similarly, in the pursuit of reversible Bruton's tyrosine kinase (BTK) inhibitors, the 8-amino-imidazo[1,5-a]pyrazine core was explored. nih.gov Structure-activity relationship studies revealed that substitutions on the piperidine (B6355638) ring attached to the core were well-tolerated, allowing for the fine-tuning of physicochemical properties and off-target activities. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
In the development of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, a scaffold hopping exercise was conducted to find alternatives to a triazolopyridine core. acs.orgnih.gov Computational methods based on 3D shape and electrostatic similarity identified the imidazo[1,2-a]pyrazin-8-one scaffold as a viable replacement. acs.orgnih.gov This new scaffold offered encouraging mGlu2 PAM activity and improved physicochemical properties, such as reduced lipophilicity and more balanced in vitro clearance compared to the original triazolopyridine series. acs.orgnih.gov
Further exploration of this new scaffold involved bioisosteric replacement of the imidazo (B10784944) ring. As shown in the table below, replacing the imidazole (B134444) ring with a fused 1,2,4-triazole (B32235) or a triazinone ring led to a decrease in potency, indicating the importance of the original imidazo[1,2-a]pyrazin-8-one core for optimal activity in this context. acs.org
These examples demonstrate the utility of scaffold hopping and bioisosteric replacement in identifying novel chemical series and fine-tuning their biological activity and properties, principles that are directly applicable to the exploration of analogues of this compound.
Development of Predictive Models for Structure-Activity Relationships (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.
For the imidazo[1,5-a]pyrazine (B1201761) scaffold, 3D-QSAR studies have been successfully applied to develop predictive models for their activity as BTK inhibitors. In one such study, a series of 8-Amino-imidazo[1,5-a]pyrazine derivatives were analyzed to identify the key structural descriptors that enhance their biological activity. japsonline.com
Gaussian and field-based 3D-QSAR models were generated using target-based alignment from docked poses. japsonline.com The statistical validity of these models was confirmed by their predictive correlation coefficients (q²) and conventional correlation coefficients (r²), as detailed in the table below. japsonline.com
Contour map analyses from these models revealed that steric and hydrophobic interactions are significant contributing factors to the enhanced activity of these compounds. japsonline.com Such findings are crucial for the rational design of new, more potent BTK inhibitors based on the imidazo[1,5-a]pyrazine scaffold. These predictive models can be instrumental in prioritizing the synthesis of novel analogues, including derivatives of this compound, for various therapeutic applications.
Advanced Applications and Methodological Contributions of 3 Bromo 7h,8h Imidazo 1,5 a Pyrazin 8 One
Utilization in Chemical Probe Development for Biological Systems
The imidazo[1,5-a]pyrazin-8(7H)-one core is a key pharmacophore in the development of chemical probes for biological systems, particularly as inhibitors of bromodomains. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. The bromodomain-containing protein 9 (BRD9), a subunit of the human SWI/SNF chromatin-remodeling complex, has been implicated in various cancers, making it a prime target for therapeutic intervention. chemicalbook.combiosynth.com
Researchers have designed and synthesized series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives to act as potent and selective BRD9 inhibitors. chemicalbook.comnih.gov Through systematic structural modifications of the core scaffold, compounds with high inhibitory activity have been identified. For instance, certain derivatives have demonstrated robust potency in BRD9 inhibition, with IC₅₀ values in the nanomolar range. chemicalbook.comnih.gov One such derivative, compound 27 from a research study, was identified as a valuable chemical probe. chemicalbook.com This probe has proven useful for further exploration of BRD9 bromodomain biology in both in vitro and in vivo settings. chemicalbook.comnih.gov The development of such probes is imperative for understanding the biological roles of individual bromodomain proteins, which remain poorly understood. chemicalbook.combiosynth.com
| Compound | Target | IC₅₀ (nM) | Application | Reference |
|---|---|---|---|---|
| Derivative 27 | BRD9 | 35 | Chemical Probe | chemicalbook.com |
| Derivative 29 | BRD9 | 103 | BRD9 Inhibitor | chemicalbook.com |
Role as a Versatile Building Block in Complex Chemical Synthesis
The 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one molecule serves as a versatile building block in the synthesis of more complex chemical entities. The presence of the bromine atom at the 3-position is of particular synthetic utility. This halogen provides a reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the bromo-substituted heterocycle with a wide range of boronic acids or esters.
This versatility enables the introduction of diverse aryl or heteroaryl substituents at the 3-position, which is a common strategy for exploring the structure-activity relationships (SAR) of pharmacologically active molecules. For example, in the synthesis of related imidazo[1,2-a]pyrazines, a key dihalo intermediate is functionalized at the 3-position via Suzuki couplings to generate a library of derivatives. The ability to readily functionalize the core scaffold makes this compound a valuable starting material for creating focused compound libraries aimed at specific biological targets.
Integration into Novel Materials Science Research (e.g., Optoelectronic Materials, Chemosensors)
While direct applications of this compound in materials science are still emerging, the broader class of imidazo[1,5-a]pyridine (B1214698) and related fused heterocyclic systems has shown significant promise. nist.govdocbrown.info These scaffolds are known for their unique photophysical properties, including strong luminescence and environmental sensitivity (solvatochromism), making them attractive candidates for various applications in materials science. nist.gov
Derivatives of the closely related imidazo[1,5-a]pyridine and imidazo[1,5-a]quinoline (B8571028) scaffolds have been investigated for their potential use in:
Optoelectronic Devices: Their intense blue luminescence makes them suitable as emitter molecules in organic light-emitting diodes (OLEDs). uni-giessen.de The development of stable and efficient blue emitters remains a significant challenge in OLED technology. uni-giessen.de
Chemical Sensors and Probes: The solvatochromic behavior of these fluorophores, where their emission color changes with the polarity of the environment, allows them to be used as probes for studying biological membranes or as chemical sensors. nist.gov
The photophysical properties of these compounds can be finely tuned by synthetic modification of the core structure. nist.gov For example, studies on imidazo[5,1-a]isoquinolines have shown that specific substitution patterns can lead to high fluorescence quantum yields (up to 48%) at desired blue wavelengths. uni-giessen.de These findings suggest a strong potential for the imidazo[1,5-a]pyrazin-8-one core, including its 3-bromo derivative, to be integrated into the development of novel functional materials.
| Scaffold | Property | Potential Application | Reference |
|---|---|---|---|
| Imidazo[1,5-a]pyridine | Fluorescence, Solvatochromism | Cell Membrane Probes, Chemical Sensors | nist.gov |
| Imidazo[1,5-a]quinoline | Intense Blue Luminescence | Organic Light-Emitting Diodes (OLEDs) | uni-giessen.de |
| Imidazo[5,1-a]isoquinoline | High Quantum Yield (up to 48%) | Blue Emitters for OLEDs | uni-giessen.de |
Contribution to Methodological Advancements in Heterocyclic and Organic Chemistry
The synthesis of the imidazo[1,5-a]pyrazin-8-one ring system and its derivatives contributes to the broader field of heterocyclic chemistry. The construction of this fused bicyclic system can be approached through several synthetic strategies, which in themselves represent methodological advancements. Two primary approaches are reported for the construction of the imidazo[1,5-a]pyrazine (B1201761) ring:
Formation of the imidazole (B134444) ring by cyclization onto a pre-existing, appropriately substituted pyrazine (B50134) intermediate.
Annulation of a pyrazine ring onto a substituted imidazole precursor.
New and efficient methods for these transformations are continually being developed. For example, a novel one-pot reaction has been described for the formation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives from mesoionic 1,3-oxazolium-5-olates. semanticscholar.org Furthermore, the strategic use of the 3-bromo substituent in subsequent reactions showcases the application of modern synthetic organic chemistry techniques, such as palladium-catalyzed cross-coupling, to build molecular complexity from a simpler core structure. These synthetic explorations expand the toolkit available to chemists for the construction of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials.
Analytical Method Development for Detection and Quantification in Research Settings
In research settings, the characterization, detection, and quantification of this compound and its derivatives rely on a suite of standard analytical techniques. While specific methods dedicated solely to this compound are not extensively published, the literature on its analogues consistently employs the following methods for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the carbon resonances, provide a detailed map of the molecule's framework, confirming the successful synthesis and substitution patterns of derivatives. semanticscholar.orgresearchgate.net
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the synthesized compounds. researchgate.net For bromo-containing compounds like this compound, MS is particularly informative due to the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infoyoutube.com This results in a distinctive pair of peaks (M and M+2) of almost equal intensity in the mass spectrum for the molecular ion and any fragments containing a bromine atom, serving as a clear indicator of the compound's presence. docbrown.infoyoutube.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the compound and for its quantification. By separating the compound from starting materials, byproducts, and other impurities, HPLC can provide a precise measure of purity, which is essential for biological assays and other applications. When coupled with detectors like UV-Vis or MS, HPLC can also be used to quantify the compound in various matrices. The combination of HPLC with ICP-MS (Inductively Coupled Plasma Mass Spectrometry) can be a powerful technique for profiling and identifying metabolites of bromine-containing drugs in development. nih.gov
Future Research Directions and Unexplored Avenues for 3 Bromo 7h,8h Imidazo 1,5 a Pyrazin 8 One
Emerging Synthetic Technologies and Sustainable Methodologies
Future synthetic research on 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one and its analogs will likely focus on adopting more efficient, cost-effective, and environmentally friendly methods.
Multicomponent Reactions (MCRs) : MCRs offer an atom-economical and straightforward approach to constructing complex molecules like imidazo[1,5-a]pyrazines in a single step. rsc.org The development of novel MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, could enable the rapid synthesis of a diverse library of derivatives. researchgate.net This strategy allows for the efficient exploration of the chemical space around the core scaffold.
Sustainable Catalysis : The use of inexpensive, readily available, and benign catalysts like molecular iodine is a promising green chemistry approach. rsc.orgnih.gov Research into iodine-catalyzed or other metal-free transannulation and cyclocondensation reactions could lead to more sustainable synthetic routes, avoiding the need for expensive and toxic heavy metal catalysts. organic-chemistry.org
Green Solvents : A significant shift towards the use of sustainable solvents is underway in organic chemistry. Future syntheses could explore the use of green solvents like eucalyptol, moving away from traditional, often hazardous, organic solvents. researchgate.net
Flow Chemistry : Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of the imidazo[1,5-a]pyrazin-8-one core could lead to higher yields, reduced reaction times, and more efficient production.
| Synthetic Technology | Potential Advantage | Relevance to this compound |
| Multicomponent Reactions | High efficiency, atom economy, rapid library synthesis. rsc.org | Enables rapid generation of derivatives for structure-activity relationship (SAR) studies. |
| Sustainable Catalysis | Cost-effective, low toxicity, environmentally benign. nih.gov | Reduces environmental impact and cost of synthesis. |
| Green Solvents | Reduced risk to human health and the environment. researchgate.net | Aligns synthesis with modern green chemistry principles. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Facilitates efficient and reproducible large-scale production. |
Advanced Computational and Data Science Applications (e.g., AI/ML in drug design, reaction prediction)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry and can be pivotal in accelerating research on this compound. semanticscholar.orgmdpi.com
Predictive Modeling : AI/ML algorithms can be trained on existing bio-data to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity profiles of novel derivatives. mdpi.com This in silico screening allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. pnrjournal.com
Generative Models : Deep learning methods can generate entirely new molecular structures with desired therapeutic profiles. mdpi.com By using the this compound scaffold as a starting point, generative models could propose novel analogs with potentially enhanced potency and selectivity.
Reaction Prediction : AI tools can predict the outcomes of chemical reactions, helping chemists design more efficient and successful synthetic pathways. This can be particularly useful for optimizing the synthesis of complex derivatives and exploring novel chemical transformations. organic-chemistry.org
Molecular Docking and Simulation : Advanced computational tools can perform molecular docking simulations to predict how the compound and its derivatives bind to their biological targets. nih.govnih.gov This provides crucial insights into the structure-activity relationship and guides the rational design of more potent molecules. nih.gov
Exploration of Novel Pre-clinical Biological Targets and Modes of Action
While derivatives of the imidazo[1,5-a]pyrazin-8-one scaffold are known inhibitors of bromodomain-containing proteins like BRD9 and BRD4, significant opportunities exist to explore new biological applications. nih.govnih.govnih.gov
Expanded Target Screening : The compound and a library of its derivatives should be screened against a broader panel of biological targets. Given its heterocyclic nature, it may exhibit activity against other protein families, such as kinases, which are crucial in many diseases. Bruton's tyrosine kinase (BTK), for example, is a target for other 8-amino-imidazo[1,5-a]pyrazines. nih.gov
Elucidating Downstream Effects : For known targets like BRD9, a key subunit of the SWI/SNF chromatin remodeling complex, future research should focus on understanding the downstream consequences of inhibition. nih.govresearchgate.net Investigating the specific genes whose expression is altered by the compound can reveal novel modes of action and identify patient populations most likely to respond to treatment.
Antimicrobial and Antiviral Potential : Nitrogen-containing heterocyclic compounds are a rich source of antimicrobial and antiviral agents. researchgate.net The this compound scaffold should be investigated for potential activity against various pathogens, including drug-resistant bacteria and viruses. nih.gov
Development of Advanced Analytical and Characterization Techniques
As research progresses and more complex analogs are synthesized, the need for sophisticated analytical techniques becomes paramount.
Chromatographic Methods : Development of robust high-performance liquid chromatography (HPLC) methods is essential for assessing the purity of synthesized compounds and for pharmacokinetic studies. nih.gov Chiral chromatography will be necessary if stereoisomers are produced.
Spectroscopic Analysis : While standard techniques like ¹H-NMR, ¹³C-NMR, and FT-IR are routine, advanced 2D-NMR techniques (such as COSY, HSQC, HMBC) will be crucial for the unambiguous structural elucidation of novel, complex derivatives. researchgate.netmdpi.com
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of new compounds. nih.gov Furthermore, developing methods that utilize predicted collision cross-section (CCS) values could provide an additional layer of identification, creating a more detailed analytical profile for the molecule and its metabolites. uni.lu
Potential in Interdisciplinary Research Fields Beyond Traditional Medicinal Chemistry
The unique structural and electronic properties of the imidazo[1,5-a]pyrazin-8-one core suggest potential applications beyond drug development.
Chemical Biology : Potent and selective derivatives can be developed into chemical probes. nih.gov These tools are invaluable for basic biological research, allowing scientists to study the function of specific proteins (like BRD9) within cells and organisms, a process crucial for target validation. researchgate.net
Materials Science : Many nitrogen-containing heterocyclic compounds exhibit interesting photophysical properties. rsc.orgbeilstein-journals.org Future work could explore the luminescent and electronic properties of this compound and its derivatives for potential use in organic light-emitting diodes (OLEDs), sensors, or other electronic materials.
Agrochemicals : The imidazo[1,5-a]pyridine (B1214698) scaffold, structurally related to the pyrazine (B50134) analog, is a significant component in numerous agrochemicals. rsc.org This suggests that the this compound core could be a valuable starting point for developing new herbicides, pesticides, or fungicides.
Q & A
Q. What are the standard synthetic routes for 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one, and how is its purity validated?
A common method involves cyclization reactions using activated intermediates. For example, carbonyldiimidazole (CDI) can activate carboxylic acid derivatives, followed by refluxing with hydrazine-containing precursors in anhydrous dimethylformamide (DMFA) for 24 hours. Post-synthesis, purity is validated via 1H NMR spectroscopy (e.g., δ 7.15–7.59 ppm for pyrazinone protons) and elemental analysis (C, H, N content). Recrystallization from DMFA/i-propanol mixtures enhances purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and ring structure.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment.
- Mass Spectrometry (MS) : To verify molecular weight (251.13 g/mol) and fragmentation patterns.
- X-ray Diffraction (XRD) : For crystallographic validation (if crystalline forms are synthesized) .
Q. How can researchers optimize the synthesis yield of this compound?
Yield optimization focuses on:
- Reagent stoichiometry : Maintaining a 1.5:1 molar ratio of CDI to acid derivatives.
- Temperature control : Reflux at 100°C for activation, followed by 24-hour cyclization.
- Solvent selection : Anhydrous DMFA minimizes side reactions. Post-reaction dilution with water precipitates the product, reducing losses .
Advanced Research Questions
Q. How can functionalization at position 3 be achieved, and what are the implications for bioactivity?
The bromine atom at position 3 enables substitution via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic displacement. For example, silylformamidine-mediated substitutions at 90°C in hexane yield aminal derivatives with >70% efficiency . Functionalization alters electronic properties, impacting binding affinity in targets like BRD4 (e.g., IC50 improvements from 30 nM to subnanomolar levels) .
Q. What strategies address contradictions in reported reaction conditions for imidazo[1,5-a]pyrazin-8-one derivatives?
Discrepancies in reaction times (e.g., 24-hour vs. shorter reflux) may arise from solvent purity or precursor stability. Systematic studies should:
Q. How can researchers evaluate the pharmacokinetic (PK) stability of derivatives?
PK optimization involves:
- In vitro microsomal assays : Incubate derivatives with human/rat/mouse liver microsomes to measure metabolic half-life.
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. For example, compound 17 showed enhanced stability in microsomes compared to earlier analogs .
Q. What methodologies elucidate the compound’s mechanism of action in anticancer studies?
Mechanistic studies utilize:
Q. How are structure-activity relationships (SARs) explored for imidazo[1,5-a]pyrazin-8-one derivatives?
SAR studies involve:
Q. What approaches validate the stability of crystalline forms or hydrates?
Q. How can researchers resolve discrepancies in biological activity across cell lines?
Conflicting data may stem from cell-specific expression of efflux pumps or metabolic enzymes. Solutions include:
- Knockout models : Use CRISPR-edited lines lacking ABC transporters.
- Coculture assays : Test activity in tumor-stroma interaction models.
- Proteomics : Profile kinase/phosphatase expression in resistant vs. sensitive lines .
Methodological Notes
- Advanced Techniques : Emphasis on mechanistic and pharmacokinetic depth, leveraging synthetic and biological evidence.
- Contradiction Management : Highlighted strategies for reconciling experimental variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
